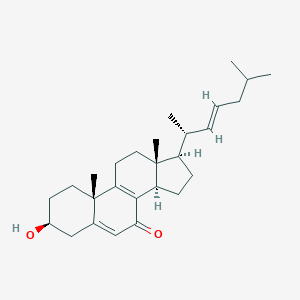
(2E)-2-(4-methylpent-3-enylidene)butanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(4-methylpent-3-enylidene)butanedial, also known as 4-Hydroxy-2-Nonenal (HNE), is a highly reactive aldehyde that is produced during lipid peroxidation. HNE is a toxic metabolite that has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. However, recent research has also shown that HNE has potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Dioxaspiro Decanes : The compound has been used as a synthon in the synthesis of 1,7-dioxaspiro[4.5]decanes, showing its utility in organic synthesis (Alonso, Meléndez, Soler, & Yus, 2006).
Formation of Inclusion Compounds : It is involved in the formation of inclusion compounds with 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid, indicating its role in crystallography and materials science (Ermer & Lindenberg, 1991).
Catalysis in Organic Reactions : The compound has been utilized in asymmetric hydroformylation of unsaturated esters, demonstrating its application in catalysis and asymmetric synthesis (Kollár, Consiglio, & Pino, 1987).
Natural Product Chemistry : Its role in the natural product chemistry of the mold mite Tyrophagus putrescentiae was studied, highlighting its occurrence in nature and potential for bioactive compound research (Leal, Kuwahara, & Suzuki, 1989).
Matrix for Mass Spectrometry : Used as a matrix for matrix-assisted laser desorption/ionization mass spectrometry, indicating its utility in analytical chemistry (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).
Synthesis of Perhydropyrano Pyrans : Involved in the synthesis of cis-perhydropyrano[2,3-b]pyrans, showing its versatility in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2005).
Biomedical and Biological Applications
Anti-Cancer Activity : The compound has been studied for its anti-cancer activity, indicating its potential in medicinal chemistry (Ji, Ren, & Xu, 2010).
Enantioselective Synthesis : Used in chiral hydrogen bond donor catalysts for enantioselective aminations of 1,3-dicarbonyl compounds, relevant for pharmaceutical synthesis (Kumar, Ghosh, & Gladysz, 2016).
Polymerization : The compound has been used in the polymerization of cyclic dienes derived from natural monoterpenes, suggesting applications in polymer science (Kobayashi, Lu, Hoye, & Hillmyer, 2009).
Energy and Environmental Applications
Production of Biofuels : It has been used in the biological production of 2,3-butanediol, a precursor for various chemical feedstocks and liquid fuels (Syu, 2001).
Gasoline and Solvent Production : Involved in the production of sustainable gasoline blending components, diesel oxygenates, and industrial solvents from 2,3-butanediol (Harvey, Merriman, & Quintana, 2016).
Propriétés
Numéro CAS |
121362-23-0 |
|---|---|
Nom du produit |
(2E)-2-(4-methylpent-3-enylidene)butanedial |
Formule moléculaire |
C10H8ClN3OS |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(2E)-2-(4-methylpent-3-enylidene)butanedial |
InChI |
InChI=1S/C10H14O2/c1-9(2)4-3-5-10(8-12)6-7-11/h4-5,7-8H,3,6H2,1-2H3/b10-5+ |
Clé InChI |
WFMDNHSSEXHQAN-BJMVGYQFSA-N |
SMILES isomérique |
CC(=CC/C=C(\CC=O)/C=O)C |
SMILES |
CC(=CCC=C(CC=O)C=O)C |
SMILES canonique |
CC(=CCC=C(CC=O)C=O)C |
Synonymes |
2(E)-(4-methyl-3-pentenylidene)butanedial alpha-acaridial beta-acaridial |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





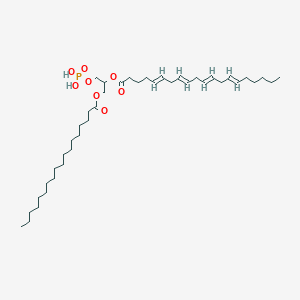
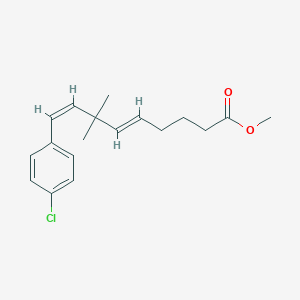
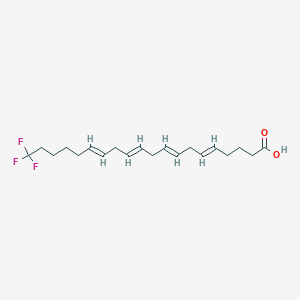

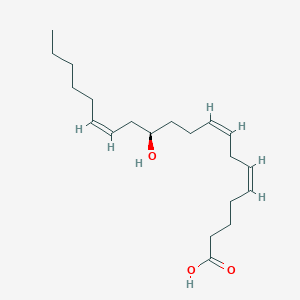
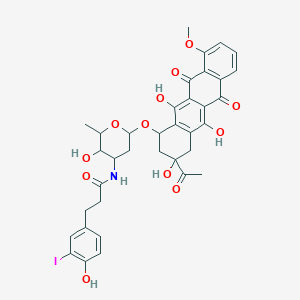

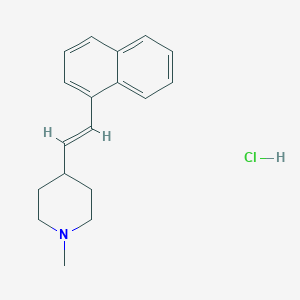
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)


